molecular formula C8H11Cl2NO B1374430 (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol hydrochloride CAS No. 875467-74-6

(1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol hydrochloride

Cat. No.: B1374430
CAS No.: 875467-74-6
M. Wt: 208.08 g/mol
InChI Key: UZMQBTSMAZWEOT-QRPNPIFTSA-N
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Description

®-2-(4-chloro-phenyl)-2-hydroxy-ethylamine hydrochloride is a chiral amine compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a hydroxyl group and a chlorine-substituted phenyl ring, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

®-2-(4-chloro-phenyl)-2-hydroxy-ethylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Future Directions

The study of new amine derivatives is an active area of research in organic chemistry and drug discovery. This compound could potentially be of interest for further study, depending on its specific properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-chloro-phenyl)-2-hydroxy-ethylamine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 4-chloroacetophenone using chiral catalysts or reagents to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon or rhodium complexes.

Industrial Production Methods

In industrial settings, the production of ®-2-(4-chloro-phenyl)-2-hydroxy-ethylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve direct and sustainable synthesis, allowing for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

®-2-(4-chloro-phenyl)-2-hydroxy-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chloroacetophenone or 4-chlorobenzaldehyde.

    Reduction: Formation of 4-chlorophenylethylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ®-2-(4-chloro-phenyl)-2-hydroxy-ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl and amine groups play crucial roles in binding to the active sites of these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-chloro-phenyl)-2-hydroxy-propylamine hydrochloride
  • ®-2-(4-chloro-phenyl)-2-hydroxy-butylamine hydrochloride

Uniqueness

®-2-(4-chloro-phenyl)-2-hydroxy-ethylamine hydrochloride is unique due to its specific chiral configuration and the presence of both hydroxyl and chlorine-substituted phenyl groups. These structural features confer distinct reactivity and binding properties compared to other similar compounds .

Properties

IUPAC Name

(1R)-2-amino-1-(4-chlorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMQBTSMAZWEOT-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875467-74-6
Record name (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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